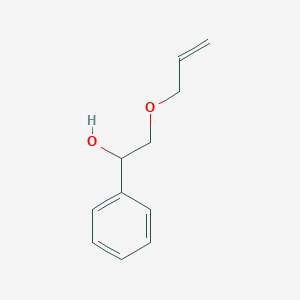
Ethanol, phenyl-2-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, phenyl-2-(2-propenyloxy)- is an organic compound with the molecular formula C(_9)H(_12)O(_2). It is a type of ether alcohol that contains both an ethanol and a phenyl group, making it a versatile compound in various chemical reactions and applications. This compound is known for its pleasant aromatic properties and is used in a variety of industrial and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, phenyl-2-(2-propenyloxy)- typically involves the reaction of phenol with ethylene oxide under controlled conditions. The reaction is catalyzed by an acid or base, and the temperature is maintained to ensure the formation of the desired product. Another method involves the catalytic transfer hydrogenation of styrene oxide in the presence of a supported transition metal catalyst, such as palladium on silica or alumina .
Industrial Production Methods
Industrial production of ethanol, phenyl-2-(2-propenyloxy)- often employs large-scale reactors where phenol and ethylene oxide are reacted under high pressure and temperature. The process is optimized to maximize yield and purity, and the product is typically purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, phenyl-2-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Reagents such as nitric acid (HNO(_3)) for nitration, sulfuric acid (H(_2)SO(_4)) for sulfonation, and halogens (Cl(_2), Br(_2)) for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylacetic acid, while nitration can produce nitrophenyl derivatives.
Applications De Recherche Scientifique
Ethanol, phenyl-2-(2-propenyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a preservative and antimicrobial agent in biological samples.
Medicine: It is utilized in the formulation of pharmaceuticals and as an antiseptic.
Mécanisme D'action
The mechanism of action of ethanol, phenyl-2-(2-propenyloxy)- involves its interaction with cellular membranes and proteins. It can disrupt the osmotic balance across cell membranes, leading to cell lysis. In its role as an antimicrobial agent, it targets bacterial cell walls and proteins, inhibiting their growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyethanol: Similar in structure but with a hydroxyl group instead of an allyloxy group.
2-Phenylethanol: Contains a phenyl group attached to an ethanol molecule.
Allyl Phenyl Ether: Contains an allyl group attached to a phenyl ether.
Uniqueness
Ethanol, phenyl-2-(2-propenyloxy)- is unique due to its combination of an ethanol and phenyl group with an allyloxy linkage, providing distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specialized industrial and research applications.
Propriétés
Numéro CAS |
391866-13-0 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-phenyl-2-prop-2-enoxyethanol |
InChI |
InChI=1S/C11H14O2/c1-2-8-13-9-11(12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2 |
Clé InChI |
NIIBIILTSPCTPZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239444.png)
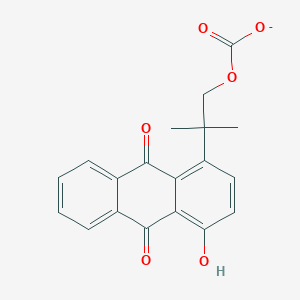
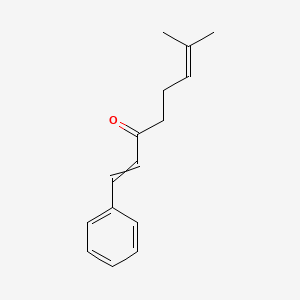
![2,2'-({[2-(2-Methoxyethoxy)phenyl]azanediyl}bis[(ethane-2,1-diyl)oxy])dianiline](/img/structure/B14239467.png)


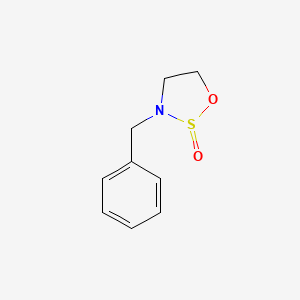
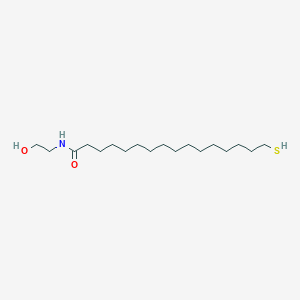
![1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione](/img/structure/B14239482.png)
![2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl-](/img/structure/B14239489.png)
![Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate](/img/structure/B14239505.png)
![[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14239517.png)
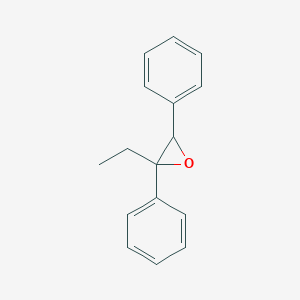
![10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate](/img/structure/B14239532.png)
